6,3'-Dimethoxyflavone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6,3'-Dimethoxyflavone involves multiple steps, including benzylization, acyl chloride formation, esterification, hydrogenation, Fries transformation, and Vilsmeier-Haack reaction. These methods demonstrate the complexity and the synthetic strategies employed to achieve the desired flavone derivatives (Li Hong-qi, 2009). Additionally, the synthesis of flavones and their derivatives often targets the modification of specific structural features to enhance biological activity or solubility (Amolak C. Jain, R. Gupta, R. Khazanchi, 1979).
Molecular Structure Analysis
The molecular structure of flavones like 6,3'-Dimethoxyflavone is crucial in determining their chemical reactivity and biological activity. Single-crystal X-ray analysis and spectral studies are commonly used to elucidate these structures. For example, the structure of a novel natural flavone was determined by spectral studies and confirmed by synthesis, highlighting the importance of structural elucidation in understanding flavone chemistry (E. Wollenweber, M. Iinuma, Toŝhiyuki Tanaka, M. Mizuno, 1991).
Chemical Reactions and Properties
Flavones undergo various chemical reactions that modify their structure and properties. These reactions include O-alkylation and dealkylation, which are selective processes that influence the functional groups present on the flavone nucleus. Such modifications can significantly affect the flavone's biological activities and its interaction with biological targets (T. Horie, Y. Kawamura, Hitoshi Yamamoto, Takeshi Kitou, K. Yamashita, 1995).
Physical Properties Analysis
The physical properties of 6,3'-Dimethoxyflavone, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of methoxy groups affects the compound's hydrogen bonding capability, solubility in various solvents, and interaction with other molecules. Studies on crystal complexes and solid inclusion compounds provide insights into the interactions and stability of flavones in solid state (J. Wallet, E. Gaydou, H. Lachekar, V. Pichon-Pesme, 2000).
Chemical Properties Analysis
The chemical properties of 6,3'-Dimethoxyflavone, such as reactivity towards various reagents, stability under different conditions, and potential to form complexes with metals or other organic compounds, are crucial for its application in research and development. The ability to form complexes, for instance, may be explored for drug delivery systems or as part of a strategy to modify its biological activity (Shuangxi Wang, F. Zhang, Yu-Lin Li, Qing-Ping Feng, 1992).
Future Directions
While specific future directions for 6,3’-Dimethoxyflavone were not found in the search results, flavonoids are being extensively researched for their multi-faceted anti-cancer effects and their potential in improving protein turnover and mitochondria function . This suggests a promising future for the study and application of flavonoids like 6,3’-Dimethoxyflavone.
properties
IUPAC Name |
6-methoxy-2-(3-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLIKVGWTVPYAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350264 | |
Record name | 6,3'-DIMETHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,3'-Dimethoxyflavone | |
CAS RN |
79786-40-6 | |
Record name | 6,3'-DIMETHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,3'-Dimethoxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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